An In-depth Technical Guide to Ethyl 3-(chloroformyl)carbazate (CAS: 15429-42-2)
An In-depth Technical Guide to Ethyl 3-(chloroformyl)carbazate (CAS: 15429-42-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(chloroformyl)carbazate, with the CAS number 15429-42-2, is a reactive chemical intermediate of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carbazate moiety and a reactive chloroformyl group, makes it a versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, ureas, and other derivatives with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of Ethyl 3-(chloroformyl)carbazate, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-(chloroformyl)carbazate is presented in the table below, compiled from various chemical databases.[1]
| Property | Value |
| CAS Number | 15429-42-2[1] |
| Molecular Formula | C4H7ClN2O3[1] |
| Molecular Weight | 166.56 g/mol [1] |
| IUPAC Name | ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate[1] |
| Synonyms | Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, Hydrazinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester[1] |
| Appearance | Not explicitly stated, likely a solid or liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
| LogP | 0.00863 (Computed)[1] |
Synthesis of Ethyl 3-(chloroformyl)carbazate
Ethyl 3-(chloroformyl)carbazate is typically synthesized from its precursor, ethyl carbazate, through the reaction with a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a safer and more easily handled alternative to phosgene gas for this transformation. The reaction involves the acylation of the terminal nitrogen of ethyl carbazate with the chloroformyl group.
Experimental Protocol: Synthesis from Ethyl Carbazate and Triphosgene
This protocol is based on general procedures for the synthesis of chloroformates from amines or hydrazines using triphosgene.[2][3]
Materials:
-
Ethyl carbazate
-
Triphosgene
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbazate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred solution of ethyl carbazate via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a non-nucleophilic base (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The filtrate is then concentrated under reduced pressure to yield the crude Ethyl 3-(chloroformyl)carbazate.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Safety Note: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reactivity and Applications in Drug Development
The primary utility of Ethyl 3-(chloroformyl)carbazate lies in the high reactivity of its chloroformyl group towards nucleophiles. This allows for the facile introduction of the ethoxycarbonylhydrazinylcarbonyl moiety into various molecules, a common structural motif in pharmaceuticals.
Synthesis of Substituted Semicarbazides
Ethyl 3-(chloroformyl)carbazate is an excellent reagent for the preparation of 1-ethoxycarbonyl-4-substituted-semicarbazides. These compounds are valuable intermediates in the synthesis of various heterocyclic systems, such as urazoles.[4]
Materials:
-
Ethyl 3-(chloroformyl)carbazate
-
Primary amine (e.g., aniline)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of Ethyl 3-(chloroformyl)carbazate (1.0 equivalent) in the same solvent to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude semicarbazide derivative.
-
Purify the product by recrystallization or column chromatography.
References
- 1. Ethyl 3-(chloroformyl)carbazate | C4H7ClN2O3 | CID 84905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8969550B2 - Process for the synthesis of cyclic carbamates - Google Patents [patents.google.com]
- 4. Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
